2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide
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Overview
Description
2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide is a chemical compound with the molecular formula C10H10ClF2NOS and a molecular weight of 265.71 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, a difluoromethylsulfanyl group, and a propanamide moiety. It is used in various scientific research applications due to its distinctive properties.
Scientific Research Applications
2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Safety and Hazards
Specific safety and hazard information for 2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide is not available in the sources I found . It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.
Preparation Methods
The synthesis of 2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide involves several steps. One common synthetic route includes the reaction of 4-[(difluoromethyl)sulfanyl]aniline with 2-chloropropanoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The difluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide can be compared with similar compounds such as:
2-chloro-N-{4-[(trifluoromethyl)sulfanyl]phenyl}propanamide: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
2-chloro-N-{4-[(methylsulfanyl]phenyl}propanamide: The presence of a methylsulfanyl group instead of a difluoromethylsulfanyl group can lead to different chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[4-(difluoromethylsulfanyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NOS/c1-6(11)9(15)14-7-2-4-8(5-3-7)16-10(12)13/h2-6,10H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOUYDZMQZBPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)SC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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